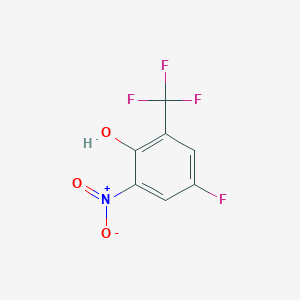

4-Fluoro-2-nitro-6-(trifluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F4NO3 |

|---|---|

Molecular Weight |

225.10 g/mol |

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |

InChI Key |

APEFIKQAYLBPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4 Fluoro 2 Nitro 6 Trifluoromethyl Phenol

Influence of Fluorine, Nitro, and Trifluoromethyl Substituents on Aromatic Reactivity

The fluorine, nitro, and trifluoromethyl groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. minia.edu.eglibretexts.org This deactivation occurs because these substituents reduce the electron density of the ring, making it less attractive to electron-seeking electrophiles. minia.edu.eg

Inductive and Resonance Effects: The trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position. lkouniv.ac.in Both nitro and trifluoromethyl groups withdraw electron density from the aromatic ring through inductive and resonance effects, making the ring less reactive towards electrophiles. minia.edu.eglibretexts.org Conversely, these electron-withdrawing properties activate the ring for nucleophilic aromatic substitution. masterorganicchemistry.comopenstax.org

Activating and Deactivating Nature: While electron-donating groups increase the electron density and activate the ring, electron-withdrawing groups like those on 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol decrease it, thus deactivating the ring for electrophilic aromatic substitution. lkouniv.ac.inwikipedia.org However, this deactivation makes the ring more susceptible to nucleophilic attack. openstax.org The order of reactivity towards nitration, for example, is significantly lower for rings with deactivating groups compared to those with activating groups. libretexts.org

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound provides insight into its chemical behavior under various conditions.

Hydrolysis and Defluorination Mechanisms in Aqueous Environments

Studies on similar compounds, such as trifluoromethylphenols (TFMPs), reveal that they can undergo hydrolysis and defluorination in aqueous solutions. rsc.orgresearchgate.net The deprotonation of the phenolic group is a crucial step for the hydrolysis reaction to proceed. rsc.org The primary products of this reaction are often corresponding hydroxybenzoic acids and fluoride ions. rsc.org

Density functional theory (DFT) calculations suggest that the defluorination of the trifluoromethyl group can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org The stability of the C-F bond is a significant factor in these reactions, and its cleavage is a key step in the degradation of such compounds. researchgate.net

Single-Electron Transfer (SET) Processes in Radical Reactions

Single-electron transfer (SET) is a mechanism that can initiate radical reactions. libretexts.org In the context of nitroaromatic compounds, SET from an anionic species can lead to the formation of a nitroarene radical anion. nih.gov This process involves the transfer of a single electron to the nitroaromatic compound, initiating a cascade of radical reactions. researchgate.netlibretexts.org The formation of these radical intermediates is a key aspect of the reactivity of nitro-substituted aromatic compounds. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org

Attack of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org

Departure of the Leaving Group: The leaving group is then eliminated, restoring the aromaticity of the ring. libretexts.org

The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups in this compound, is crucial for stabilizing the anionic Meisenheimer intermediate and thus facilitating the SNAr reaction. openstax.orglibretexts.org The fluorine atom's high electronegativity also contributes to activating the ring towards nucleophilic attack, despite the strength of the C-F bond. masterorganicchemistry.com The positions of these electron-withdrawing groups ortho and para to the leaving group are more effective at stabilizing the intermediate than a meta position. masterorganicchemistry.comopenstax.org

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The general mechanism proceeds in two steps:

Formation of a Sigma Complex: The aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. wikipedia.orglibretexts.org This is typically the rate-determining step. masterorganicchemistry.com

Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. libretexts.orgmasterorganicchemistry.com

For this compound, the strong deactivating nature of the substituents makes EAS reactions challenging, requiring harsh reaction conditions. wikipedia.org The substituents direct incoming electrophiles to the meta positions relative to themselves. lkouniv.ac.inoneonta.edu

Reactivity Towards Various Reagents and Catalytic Systems

The reactivity of this compound with different reagents and catalysts is dictated by the electronic nature of its substituted ring. For instance, in reactions involving catalytic N-formylation, nitroarenes with various functional groups can be successfully converted under specific catalytic conditions. acs.org The development of catalytic enantioselective fluorination and trifluoromethylation reactions has also provided pathways for introducing these groups into aromatic systems, although these are more relevant to the synthesis of such compounds rather than their subsequent reactivity. acs.org

Organocatalytic Transformations Involving Phenolic Compounds

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often relying on the activation of substrates through hydrogen bonding or the formation of reactive intermediates. For phenolic compounds, organocatalysts can facilitate a range of transformations by modulating the nucleophilicity or electrophilicity of the phenol (B47542).

While specific organocatalytic reactions involving this compound are not extensively documented, the principles of organocatalysis can be applied to predict its behavior. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds combined with a chiral amine, are known to activate nitroalkenes and other electrophiles through hydrogen bonding, facilitating conjugate additions. researchgate.netorganic-chemistry.org In a hypothetical reaction, such a catalyst could activate an electrophile, while the phenolic oxygen of this compound, after deprotonation, could act as a nucleophile. However, the inherent low nucleophilicity of the corresponding phenoxide, due to the strong electron-withdrawing groups, would likely necessitate highly reactive electrophiles or forcing reaction conditions.

Conversely, the phenol itself could act as a hydrogen-bond donor to activate substrates. The acidic nature of the phenolic proton in this compound would make it a potent hydrogen-bond donor, potentially enhancing the electrophilicity of carbonyl compounds or imines in reactions like Michael or Mannich additions. Research on the organocatalytic reduction of β-trifluoromethyl substituted nitroalkenes highlights the utility of multifunctional catalysts in controlling stereochemistry in complex fluorinated molecules, a strategy that could be conceptually extended to reactions involving highly functionalized phenols. nih.gov

Table 1: Representative Organocatalytic Reactions of Functionalized Aromatic Compounds This table illustrates the types of organocatalytic transformations that could be conceptually applied to substrates like this compound, based on studies with related compounds.

| Reaction Type | Catalyst Type | Substrate Class | Potential Role of Phenol | Reference |

| Asymmetric Transfer Hydrogenation | Jacobsen-type thiourea | β,β-Disubstituted Nitroolefins | Not directly involved; analogue synthesis | organic-chemistry.org |

| Conjugate Addition | Chiral Squaramide-Amine | Nitroalkenes, 1,3-Dicarbonyls | Potential Nucleophile (as phenoxide) | pageplace.de |

| Asymmetric Olefin Aminofluorination | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes | Not directly involved; functional group tolerance | nih.gov |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for the functionalization of aromatic rings. For a substrate like this compound, several types of transformations could be envisioned, primarily focusing on cross-coupling reactions or direct C-H functionalization. The electronic properties of the substituents would play a critical role in directing the regioselectivity of these reactions.

The trifluoromethyl group is a strong meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. This deactivates the ring, making traditional electrophilic reactions challenging. However, transition metal-catalyzed cross-coupling reactions provide an alternative. If the phenol were converted to a triflate, the positions ortho and para to the triflate group would be activated for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Furthermore, direct C-H functionalization is a possibility, although the high degree of substitution and the deactivating nature of the existing groups present significant challenges. Research has shown that electrophilic trifluoromethylthiolation of phenols can occur, typically directed to the para position. rsc.org For this compound, the para position is already occupied by the fluorine atom, suggesting that functionalization would be directed to the remaining C-H position if sterically accessible and electronically favorable. The introduction of a nitro group via nitration has been demonstrated on related trifluoromethyl-substituted phenols, indicating that further functionalization is feasible under specific conditions. rsc.org

Table 2: Potential Transition Metal-Catalyzed Reactions This table outlines potential reaction pathways for this compound based on established methodologies for related fluorinated and nitrated aromatic compounds.

| Reaction Type | Catalyst System (Example) | Potential Transformation | Expected Challenges |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-O to C-C bond formation (via triflate) | Steric hindrance, catalyst poisoning by nitro group |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | C-O to C-N bond formation (via triflate) | Competing reactions, substrate stability |

| Electrophilic Trifluoromethylation | S-(trifluoromethyl)diphenylsulfonium salts | C-H to C-CF₃ | Low reactivity of the deactivated ring |

| C-H Nitration | HNO₃/H₂SO₄ | C-H to C-NO₂ | Regioselectivity, harsh conditions |

Dearomatization Reactions of Fluorinated Phenols

Dearomatization reactions transform flat aromatic compounds into three-dimensional cyclic structures, which are of significant interest in medicinal chemistry and natural product synthesis. For fluorinated phenols, dearomatization can provide access to fluorinated cyclohexadienones, valuable synthetic intermediates.

The dearomatization of phenols often proceeds through an oxidative mechanism. While specific studies on this compound are not available, the reactivity can be inferred from related systems. The extreme electron deficiency of the aromatic ring in the target molecule would make it highly resistant to oxidation, a key step in many dearomatization protocols.

However, certain reagents might overcome this challenge. For instance, hypervalent iodine reagents are known to effect the dearomatization of phenols. Electrophilic fluorination using sources like N-fluorosulfonimide (NFSI) in the presence of a catalyst could potentially lead to dearomatized products. nih.gov The regioselectivity of such a reaction would be influenced by the directing effects of the substituents. The hydroxyl group typically directs ortho and para, but the strong deactivating groups on the ring would modulate this effect, and steric hindrance from the bulky trifluoromethyl group would also play a significant role.

Acid-Base Interactions and Salt Formation

The acidity of the phenolic proton is one of the most prominent features of this compound. The combined inductive and resonance electron-withdrawing effects of the fluorine, nitro, and trifluoromethyl groups are expected to significantly lower the pKa of the hydroxyl group, making it a much stronger acid than phenol itself.

For comparison, the experimental pKa of 4-nitro-3-(trifluoromethyl)phenol is approximately 6.07. nih.gov The addition of a second nitro group and a fluorine atom, as in the target compound, would further stabilize the corresponding phenoxide anion, leading to a considerably lower pKa. Data for similar fluoronitrophenol compounds show a clear trend where increased fluorine substitution lowers the pKa. researchgate.net The predicted pKa for 2-fluoro-6-nitrophenol is around 5.67. chemicalbook.com Given these trends, the pKa of this compound is anticipated to be even lower, likely in the range of 4-5, rendering it a relatively strong organic acid.

This pronounced acidity facilitates the formation of stable salts with a variety of bases. Studies on 2,6-Dinitro-4-(trifluoromethyl)phenol have demonstrated its ability to form energetic salts with nitrogen-rich bases like azoles. By analogy, this compound would readily react with alkali metal hydroxides, carbonates, or organic amines to form the corresponding phenoxide salts. These salts would likely exhibit increased solubility in polar solvents compared to the parent phenol.

Table 3: Acidity Data of Related Phenolic Compounds

| Compound | pKa | Reference |

| Phenol | 9.95 | N/A |

| 4-Nitrophenol | 7.15 | N/A |

| 2-Fluoro-6-nitrophenol (Predicted) | 5.67 | chemicalbook.com |

| 4-Nitro-3-(trifluoromethyl)phenol | 6.07 | nih.gov |

| This compound | Estimated < 5.0 | Inference |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol, providing detailed information about its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic arrangement and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton and the two aromatic protons. The hydroxyl (-OH) proton signal is typically a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons on the benzene ring will appear as distinct signals, and their coupling with the adjacent ¹⁹F atom will result in characteristic splitting patterns (doublets of doublets), providing crucial information about their positions relative to the fluorine substituent.

¹³C NMR: The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. The six aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing effects of the nitro, fluoro, and trifluoromethyl groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Furthermore, the carbons bonded to or near the fluorine atom will exhibit splitting (C-F coupling), which is invaluable for definitive signal assignment. nih.gov

¹⁹F NMR: Given the presence of two different fluorine environments (the aromatic C-F and the -CF₃ group), ¹⁹F NMR is an essential tool for characterization. nih.gov This technique is highly sensitive and provides distinct signals for the fluorine atom directly attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org These signals will appear as a singlet for the -CF₃ group and a more complex multiplet for the aromatic fluorine due to coupling with nearby protons. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural confirmation. nih.govresearchgate.net

Interactive Table: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants |

| ¹H | |||

| -OH | Variable (e.g., 10-12) | Broad Singlet (s) | N/A |

| Ar-H | ~7.0 - 8.0 | Doublet of Doublets (dd) | JH-H, JH-F |

| Ar-H | ~7.0 - 8.0 | Doublet of Doublets (dd) | JH-H, JH-F |

| ¹³C | |||

| C-OH | ~150 - 160 | Doublet (d) | JC-F |

| C-NO₂ | ~130 - 140 | Singlet (s) or small coupling | N/A |

| C-CF₃ | ~120 - 130 | Quartet of Doublets (qd) | ¹JC-F, ⁿJC-F |

| C-F | ~155 - 165 | Doublet (d) | ¹JC-F |

| Ar-C-H | ~110 - 125 | Doublet (d) | JC-F |

| Ar-C-H | ~110 - 125 | Doublet (d) | JC-F |

| -CF₃ | ~120 - 125 | Quartet (q) | ¹JC-F |

| ¹⁹F | |||

| Ar-F | ~ -110 to -125 | Multiplet (m) | JF-H |

| -CF₃ | ~ -60 to -70 | Singlet (s) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. CFCl₃ is used as an external standard for ¹⁹F NMR. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.

Key expected absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

N-O Stretch (Nitro Group): Strong, distinct absorption bands are expected around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), which are characteristic of an aromatic nitro compound. researchgate.net

C-F Stretch (Trifluoromethyl): Strong, intense absorptions are typically found in the 1100-1300 cm⁻¹ range, indicative of the C-F bonds in the -CF₃ group.

C-F Stretch (Aromatic): A sharp, strong band in the region of 1200-1250 cm⁻¹ is expected for the C-F bond on the aromatic ring.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1530 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Very Strong |

| Fluoroaromatic | C-F Stretch | 1200 - 1250 | Strong |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Substituted Phenols

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Substituted phenols, including nitrophenols, are frequently analyzed using this method. researchgate.netthermofisher.com However, due to the polarity of the hydroxyl group, a derivatization step is often required to increase volatility and improve peak shape. researchgate.netnih.gov Common derivatization agents include silylating reagents, which convert the polar -OH group into a less polar trimethylsilyl ether. researchgate.netresearchgate.net

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., DB-5MS). nih.gov The mass spectrometer then detects the separated components, providing both mass information for identification and signal intensity for quantification. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including potential losses of NO₂, CF₃, and other fragments, which serve as a fingerprint for structural confirmation. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying compounds like this compound in various samples. shimadzu.com This technique does not require derivatization, as it is well-suited for polar compounds. researchgate.net

Separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov For highly fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity and improved retention. shimadzu.comchromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid to improve ionization. sielc.com

Following chromatographic separation, the compound is ionized (commonly via electrospray ionization, ESI) and detected by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition, which provides exceptional selectivity and allows for accurate quantification even in complex matrices. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. uludag.edu.tr The application of UHPLC can drastically reduce the run time for separating substituted phenols, making it ideal for high-throughput analysis. The enhanced peak capacity of UHPLC is also beneficial for resolving the target analyte from other closely eluting compounds in a complex sample. sielc.comuludag.edu.tr

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product with more favorable properties for analysis. researchgate.net For phenolic compounds like this compound, which possess an active hydroxyl (-OH) group, derivatization is often used to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). actascientific.comsigmaaldrich.com The process can improve peak shape, reduce tailing, and enhance sensitivity and selectivity. actascientific.com

Derivatization reactions can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the analytical separation has occurred but before detection (post-column). actascientific.com

Pre-column Derivatization: This is the more common approach, where the analyte is derivatized prior to injection. academicjournals.org This technique offers several advantages, including a wider choice of reagents and reaction conditions, and the ability to remove excess derivatizing reagent and by-products before analysis, thus preventing potential interference with the chromatography system. academicjournals.org For phenolic compounds, common pre-column derivatization methods include silylation, acylation, and alkylation to block the polar hydroxyl group, thereby increasing volatility and improving peak shape in GC analysis. sigmaaldrich.com For HPLC analysis, reagents that introduce a fluorescent tag are often used to significantly enhance detection sensitivity. nih.gov For example, 2,4-Dinitrofluorobenzene (DNFB) is a reagent that reacts with phenolic hydroxyl groups under specific conditions to form stable derivatives suitable for detection. creative-proteomics.com

Post-column Derivatization: In this method, the derivatizing reagent is continuously added to the column effluent after separation and before the detector. actascientific.com This approach is advantageous because it avoids the potential formation of multiple derivative products from a single analyte and is not affected by the stability of the derivative. actascientific.com Post-column derivatization is particularly useful in HPLC to enhance the detection of compounds that are difficult to detect in their native form. nih.gov The reaction must be rapid and reproducible. actascientific.com For instance, methods have been developed for the post-column detection of phenols using reagents like 4-aminoantipyrene and potassium ferricyanide, which react to form a colored product that can be measured by a UV-Vis detector. nih.gov This technique improves selectivity, as the reagent often targets a specific functional group. nih.gov

| Derivatization Approach | Description | Advantages | Considerations |

| Pre-column | Analyte is chemically modified before injection into the chromatography system. academicjournals.org | Wide choice of reagents and reaction conditions; removal of excess reagents is possible; can improve chromatographic separation. academicjournals.org | Derivative must be stable; potential for multiple derivative products. creative-proteomics.com |

| Post-column | Derivatizing reagent is added to the column effluent after separation but before detection. actascientific.com | No interference with chromatography; derivative stability is less critical; useful for automating analysis. actascientific.comnih.gov | Reaction must be rapid and complete; requires additional pumps and hardware; potential for detector noise from reagent. nih.gov |

Solid-Phase Analytical Derivatization (SPAD) is an innovative sample preparation technique that combines solid-phase extraction (SPE) with derivatization in a single, integrated procedure. researchgate.net This method streamlines the analytical workflow by performing analyte extraction, concentration, purification, and derivatization on a solid sorbent material, often packed in a cartridge. researchgate.net The technique is noted for reducing solvent consumption and improving sample throughput. researchgate.net

For phenolic compounds, a common SPAD approach involves using a strong anion-exchange (SAX) solid phase. nih.gov The phenol (B47542) is applied to the sorbent under basic conditions, where it is retained as a phenolate ion. Interfering neutral and acidic compounds can then be washed away. Subsequently, a solution containing the derivatizing reagent is passed through the cartridge. The derivatization reaction occurs on the solid phase, and the resulting derivative is then eluted with a suitable organic solvent for analysis, typically by GC-MS. nih.gov This technique has been shown to be highly efficient for various phenols, significantly improving signal-to-noise ratios by effectively removing matrix interferences. nih.gov

Research on the SPAD of various phenols has demonstrated its effectiveness. For example, pentafluoropyridine has been used as a derivatizing reagent for chlorophenols and alkylphenols adsorbed on an Oasis MAX solid phase, a strong anion-exchanger. nih.gov Similarly, a method based on methoximation followed by trimethylsilylation on a combined strong anion and cation exchange solid phase has been developed for metabolomics analysis, which includes phenolic acids. nih.gov While specific studies on this compound are not detailed in the available literature, the principles of SPAD are directly applicable to its analysis due to its phenolic structure.

| Parameter | Description | Example for Phenolic Compounds |

| Solid Phase | A sorbent material that retains the analyte. | Strong anion-exchange (SAX) or mixed-mode phases (e.g., Oasis MAX). nih.govnih.gov |

| Analyte Retention | The mechanism by which the analyte is held on the solid phase. | Adsorption as phenolate ions under basic conditions. nih.gov |

| Derivatizing Reagent | The chemical used to modify the analyte on the solid phase. | Pentafluoropyridine, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). nih.govnih.gov |

| Elution Solvent | The solvent used to remove the derivatized analyte from the sorbent. | n-Hexane or other non-polar organic solvents. nih.gov |

Spectrophotometry is a well-established, accessible, and rapid method for the quantification of compounds that absorb light in the ultraviolet (UV) or visible range. nih.gov For nitrophenols, this technique is particularly suitable because both the undissociated phenol and its corresponding phenolate anion (formed in basic solutions) are chromophoric and exhibit distinct absorption spectra. nih.gov

The quantification of a substituted nitrophenol like this compound can be performed by measuring its absorbance at a specific wavelength where it absorbs maximally (λmax). The concentration is then determined using the Beer-Lambert law. The λmax and molar absorptivity are dependent on the pH of the solution. In acidic solution, the compound exists primarily as the undissociated phenol, while in an alkaline medium, it deprotonates to form the phenolate anion, which typically results in a shift of the λmax to a longer wavelength (a bathochromic shift) and an increase in absorption intensity. nih.gov This pH-dependent spectral shift is characteristic of nitrophenols and can be exploited for selective quantification and for the determination of the compound's acid dissociation constant (pKa). nih.govresearchgate.net

While specific spectrophotometric data for this compound is not widely published, studies on other nitrophenols provide a strong basis for method development. For instance, the dissociation constants of numerous substituted nitrophenols have been determined by measuring their absorption spectra as a function of pH. nih.gov It has been noted that p-nitrophenol exhibits characteristic absorption peaks at 317 nm (in acidic/neutral solution) and 400 nm (in basic solution). scienceopen.com Similar characteristic peaks would be expected for this compound, allowing for its quantification in various sample matrices, provided that interfering substances that absorb at the same wavelength are absent or removed. scienceopen.com

| Compound Class | pH Condition | Typical Spectrophotometric Behavior | Example λmax |

| Nitrophenols | Acidic to Neutral (pH < pKa) | Absorption corresponds to the undissociated molecule. nih.gov | 317 nm (for p-Nitrophenol). scienceopen.com |

| Nitrophenols | Basic (pH > pKa) | Absorption corresponds to the phenolate anion; exhibits a bathochromic shift and hyperchromic effect. nih.gov | 400 nm (for p-Nitrophenol). scienceopen.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol. These methods model the electronic structure of the molecule to determine its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like substituted phenols, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometry, orbital energies, and the effects of various substituents on the phenol (B47542) ring.

While specific DFT studies on this compound are not extensively documented in the literature, the effects of the individual functional groups (fluoro, nitro, and trifluoromethyl) on the phenol scaffold have been studied in similar molecules. The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic distribution through both inductive (-I) and resonance (-M) effects. The trifluoromethyl group (-CF3) is also a potent electron-withdrawing group, primarily through a strong inductive effect. The fluorine atom (-F) exhibits a dual role, with an inductive withdrawing effect and a resonance donating effect.

The interplay of these substituents dictates the geometry and electronic properties of the molecule. The planarity of the benzene ring is expected, but the nitro and hydroxyl groups may exhibit some torsion depending on steric hindrance and potential intramolecular hydrogen bonding. DFT calculations on related molecules, such as 4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, have been used to compare theoretically optimized structures with experimental data from X-ray diffraction, showing good agreement. nih.gov Such studies also elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are key to understanding the molecule's reactivity and electronic transitions. nih.govnih.gov For substituted phenols, the HOMO is typically localized on the phenol ring and the hydroxyl oxygen, while the LUMO distribution is heavily influenced by the electron-withdrawing substituents.

Ab initio and semi-empirical methods are alternative quantum chemical approaches to study molecular properties. Ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), are based on first principles without empirical parameters. These methods can provide highly accurate results, though they are computationally more demanding than DFT. Studies on substituted phenols have utilized ab initio methods to calculate properties like bond dissociation energies. acs.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. They can be useful for preliminary analysis of large molecules or for screening purposes. For a molecule like this compound, these methods could be used to obtain initial estimates of its geometry and electronic properties before employing more rigorous computational techniques.

Molecular Dynamics and Simulation

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and adsorption processes. While specific MD studies on this compound are scarce, research on related nitrophenols demonstrates the utility of this approach.

For instance, MD simulations have been employed to investigate the adsorption of phenol and p-nitrophenol on surfaces like kaolinite, revealing the mechanisms of interaction, which are often dominated by hydrogen bonding. chemrxiv.org Other studies have used MD simulations in conjunction with quantum mechanics (QM/MM) to explore the behavior of nitrophenols in aqueous solutions, which is crucial for understanding their environmental fate and transport. chemmethod.comresearchgate.net Such simulations for this compound could elucidate its interactions with water molecules, its potential for aggregation, and its behavior at interfaces.

Analysis of Thermochemical Parameters

Thermochemical parameters are essential for understanding the stability and reactivity of a molecule. Computational methods are frequently used to calculate these properties, which can be challenging to measure experimentally.

The O-H bond dissociation enthalpy (BDE) is a critical parameter for phenols, as it relates to their antioxidant activity and their role as hydrogen atom donors in chemical reactions. The BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom.

Computational studies, particularly using DFT, have been extensively applied to calculate the O-H BDE of various substituted phenols. acs.orgijesi.orgmdpi.comresearchgate.net The nature and position of the substituents on the phenol ring have a significant impact on the BDE. Electron-withdrawing groups, such as -NO2 and -CF3, generally increase the O-H BDE. ijesi.orgmdpi.com This is because these groups destabilize the parent phenol molecule to a lesser extent than they stabilize the resulting phenoxyl radical. The stabilization of the radical occurs through delocalization of the unpaired electron. Conversely, electron-donating groups tend to decrease the O-H BDE.

For this compound, the presence of two strong electron-withdrawing groups (-NO2 and -CF3) is expected to result in a relatively high O-H BDE compared to unsubstituted phenol. The fluoro group's effect is more complex but is also generally found to increase the BDE when in the para position relative to an electron-donating group.

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDE) for Phenol and Related Substituted Phenols

| Compound | Substituent(s) | Calculated BDE (kcal/mol) |

|---|---|---|

| Phenol | H | 87.5 |

| 4-Nitrophenol | p-NO2 | 91.7 |

| 3-Nitrophenol | m-NO2 | 90.7 |

| 4-Fluorophenol | p-F | 85.4 |

| 3-Fluorophenol | m-F | 88.4 |

| 4-(Trifluoromethyl)phenol | p-CF3 | 90.4 |

| 3-(Trifluoromethyl)phenol | m-CF3 | 89.5 |

Note: Values are from DFT ((RO)B3LYP/6-311++G(2df,2p)) calculations and are intended for comparative purposes. researchgate.net

Ionization potential (IP) is the energy required to remove an electron from a molecule, while proton affinity (PA) of the corresponding anion (phenoxide) relates to the gas-phase acidity of the molecule. Both are fundamental thermochemical parameters that are influenced by substituent effects.

The acidity of phenols is enhanced by electron-withdrawing groups, which stabilize the resulting phenoxide anion. testbook.com The -NO2 and -CF3 groups on this compound are therefore expected to significantly increase its acidity (i.e., lower its pKa) compared to phenol. quora.comquora.com This increased acidity corresponds to a lower proton affinity of the 4-fluoro-2-nitro-6-(trifluoromethyl)phenoxide ion. DFT calculations have been shown to be effective in predicting the proton affinities of substituted phenoxide ions. mdpi.comresearchgate.net

Similarly, the ionization potential is affected by substituents. Electron-withdrawing groups make it more difficult to remove an electron from the molecule, thus increasing the IP. DFT studies on substituted phenols have shown that groups like -NO2 and -CN increase the IP relative to unsubstituted phenol. ijesi.org Therefore, this compound is predicted to have a higher ionization potential than phenol.

Electron Transfer Enthalpy (ETE)

Electron Transfer Enthalpy (ETE) is a crucial parameter in computational chemistry that quantifies the energy change associated with the process of an electron being transferred from one molecule to another. It is fundamental in understanding redox processes, reaction mechanisms, and the electronic properties of compounds. The calculation of ETE typically involves high-level quantum mechanical methods to determine the energy of the neutral molecule and its corresponding radical cation or anion.

Despite a thorough search of scientific databases, specific studies detailing the experimental or calculated Electron Transfer Enthalpy for this compound could not be located. Such data would be valuable for predicting its behavior in redox reactions, but research focusing on this particular property of the compound is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Design

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used in chemistry and toxicology to correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) and an observed activity. For nitroaromatic compounds, QSAR studies have been employed to predict properties like toxicity and mutagenicity. nih.gov

A review of the literature indicates that while QSAR models have been developed for various nitroaromatic compounds, no specific QSAR study has been published that includes this compound in its training or validation set. Research on related compounds, such as 3-trifluoromethyl-4-nitrophenol, has been mentioned in broader studies on the environmental impact of nitroaromatics, but specific predictive models and the requisite molecular descriptors for this compound are not available. nih.gov Therefore, a data table of descriptors and predicted activities cannot be generated.

Reaction Pathway and Transition State Analysis

Reaction pathway and transition state analysis involves the computational mapping of the energy landscape of a chemical reaction. This analysis identifies the most likely mechanism by which reactants are converted into products. It involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their associated activation energies. These investigations provide deep insights into reaction kinetics and selectivity. researchgate.net

Specific computational studies on the reaction pathways involving this compound, such as its synthesis or degradation, are not documented in the available literature. While general mechanisms for the nitration of phenols are well-understood, a detailed analysis of the transition states, influenced by the specific combination of fluoro, nitro, and trifluoromethyl substituents on the phenol ring, has not been published.

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution of a molecule to define chemical concepts such as atoms, chemical bonds, and molecular structure. google.com Developed by Richard Bader, this theory uses the topology of the electron density (ρ) and its Laplacian (∇²ρ) to partition a molecule into atomic basins. google.com Critical points in the electron density are located and characterized to describe the nature of interatomic interactions, such as covalent bonds, hydrogen bonds, and ionic interactions.

QTAIM is a powerful tool for understanding chemical bonding and reactivity. wiley-vch.de However, a specific QTAIM analysis of this compound, which would detail the properties of its bond critical points (BCPs) and atomic charges, has not been reported in the scientific literature. Such an analysis would provide quantitative insight into the nature of the C-F, C-N, C-O, and C-CF₃ bonds and how the electron-withdrawing groups influence the electronic structure of the aromatic ring. In the absence of such a study, a data table of topological parameters cannot be compiled.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol and its derivatives. Current synthetic approaches for similar nitrophenols often involve strong acids and harsh conditions, leading to challenges in regioselectivity and the generation of isomeric byproducts.

Key areas for development include:

Catalytic Nitration: Investigating novel catalytic systems to achieve high regioselectivity for the nitration of 4-fluoro-2-(trifluoromethyl)phenol. This could involve the use of solid acid catalysts or metal-based catalysts to direct the nitro group specifically to the ortho position relative to the hydroxyl group, minimizing the formation of other isomers.

Green Solvents and Reagents: Replacing traditional solvents like dichloromethane and chloroform with more environmentally benign alternatives is a crucial goal. google.com Similarly, exploring milder nitrating agents, such as isopropyl nitrate in the presence of a phase-transfer catalyst, could lead to more sustainable processes.

Orthogonal Protecting Group Strategies: Developing sophisticated strategies using protecting groups to control the reactivity of the phenol (B47542) and direct the sequential introduction of the nitro and trifluoromethyl groups. This would allow for the unambiguous synthesis of the desired isomer.

A comparison of nitration methods for fluorinated phenols highlights the need for improved selectivity.

| Starting Material | Nitrating Agent | Solvent | Key Outcome |

| 2-Fluorophenol | 90% Nitric Acid | Dichloromethane | Formation of both 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol. chemicalbook.comchemicalbook.com |

| 2,4-Difluorophenol | Isopropyl nitrate / Sulfuric acid | Dichloromethane | High ortho-selectivity (83% yield) for 2,4-difluoro-6-nitrophenol. |

| 2-Bromo-4-fluorophenol | Sulfuric acid-nitric acid mixture | Chloroform | High yield (89%) of 2-bromo-4-fluoro-6-nitrophenol. google.com |

In-depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and designing novel applications. The electronic interplay between the strongly electron-withdrawing nitro and trifluoromethyl groups, the ortho-para directing hydroxyl group, and the fluorine atom creates a complex system for electrophilic and nucleophilic aromatic substitution reactions.

Future mechanistic studies could involve:

Kinetic Studies: Performing detailed kinetic analysis of nitration and other functionalization reactions to elucidate the rate-determining steps and the influence of substituents on reaction rates.

Isotope Labeling: Utilizing isotope labeling experiments to track the movement of atoms and intermediates throughout a reaction pathway, providing conclusive evidence for proposed mechanisms.

In-situ Spectroscopy: Employing techniques like NMR and IR spectroscopy under reaction conditions to identify and characterize transient intermediates, which are crucial for understanding the step-by-step mechanism. For instance, understanding the mechanism of N-formylation of related nitroarenes could open pathways for derivatizing the nitro group on the target phenol. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov Applying these methods to this compound can provide valuable insights.

Future computational work should focus on:

Structure and Property Prediction: Using DFT calculations with appropriate basis sets (e.g., B3LYP/6-311G(d,p)) to accurately predict the molecular geometry, vibrational frequencies, and electronic properties of the title compound. nih.gov

Reaction Pathway Modeling: Simulating the reaction pathways for synthesis and derivatization to determine activation energies and transition state structures. This can help in predicting the most favorable reaction conditions and identifying potential side reactions.

HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic behavior, predict its reactivity in various transformations, and assess its potential in electronic materials. nih.gov

Table of Calculated Properties for a Related Compound (4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol) nih.gov

| Property | Value |

| HOMO Energy | -6.35 eV |

| LUMO Energy | -1.98 eV |

| Energy Gap (HOMO-LUMO) | 4.37 eV |

These types of calculations for this compound would be invaluable for predicting its chemical behavior.

Exploration of New Material Applications

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. The trifluoromethyl group can enhance thermal stability and solubility in organic media, while the fluoro and nitro groups can be used to tune electronic properties and intermolecular interactions.

Promising areas for application-oriented research include:

Polymer Synthesis: Using the phenolic hydroxyl group as a handle for polymerization to create novel polyethers or polyesters. The resulting polymers could exhibit high thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for high-performance applications.

Liquid Crystals: The rigid aromatic core and strong dipole moment imparted by the substituents could make derivatives of this phenol suitable for applications in liquid crystal displays.

Biologically Active Molecules: Related nitrophenol compounds have shown potential as agricultural chemicals, including fungicides and herbicides. google.com Future research could explore the synthesis of derivatives of this compound and screen them for a range of biological activities.

Integration with Flow Chemistry and Automation for Scalable Synthesis

For the safe and efficient large-scale production of this compound, the integration of flow chemistry and automation presents a significant opportunity. Nitration reactions are often highly exothermic and can be hazardous when performed in large batches.

The advantages of a continuous flow approach include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with exothermic reactions and the handling of hazardous reagents like nitric acid. polimi.itnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. polimi.it

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using multiple reactors in parallel, a process known as numbering-up.

Automation: Automated synthesis platforms can precisely control reaction parameters, monitor reaction progress in real-time, and perform multi-step syntheses, including purification, in a telescoped fashion. nih.gov This reduces manual labor and improves reproducibility.

The development of a fully automated, continuous flow process for the synthesis of this compound would be a significant step towards its potential industrial application. polimi.it

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenol derivative. A plausible route includes:

Fluorination : Introduce fluorine at the para position using a fluorinating agent (e.g., KF in DMSO) under controlled temperature (60–80°C) .

Nitration : Direct nitration at the ortho position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

Trifluoromethylation : Employ Ullmann-type coupling or radical trifluoromethylation reagents (e.g., CF₃I/CuI) under inert atmosphere .

Q. Critical Factors :

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~ -60 ppm for CF₃ groups . ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm), but nitro and CF₃ groups cause deshielding .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M-H]⁻ at m/z 253.0 (calc. 253.02) .

- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .

Advanced Tip : Overlapping signals in ¹H NMR may require 2D techniques (e.g., COSY, HSQC) .

Q. How do the electron-withdrawing groups (NO₂, CF₃, F) influence the compound's reactivity?

Methodological Answer:

- Nitro (NO₂) : Strong meta-director; enhances electrophilic substitution resistance but facilitates reduction to NH₂ .

- Trifluoromethyl (CF₃) : Ortho/para-director via inductive effects; stabilizes intermediates in SNAr reactions .

- Fluoro (F) : Weak para-director; increases aromatic ring electron deficiency, slowing nucleophilic attacks .

Example : Nitro group reduction (e.g., H₂/Pd-C) yields 4-fluoro-2-amino-6-(trifluoromethyl)phenol, a precursor for pharmaceuticals .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers; nitro groups are hygroscopic .

- Stability Testing : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrostatic potential maps. Predicts electrophilic attack at C3 (para to CF₃) due to lower electron density .

- MD Simulations : Assess steric hindrance from CF₃; trajectories show reduced accessibility at C5 .

Case Study : Calculated activation energy for bromination at C3 is 15 kcal/mol vs. 22 kcal/mol at C5 .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

Q. How does the compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

Q. What strategies mitigate challenges in detecting trace impurities?

Methodological Answer:

Q. How to design derivatives to enhance bioactivity while retaining core structure?

Methodological Answer:

- SAR Studies : Replace NO₂ with SO₂NH₂ to improve solubility; CF₃ substitution with CHF₂ balances lipophilicity .

- Click Chemistry : Azide-alkyne cycloaddition at the phenolic -OH introduces triazole moieties for targeted drug delivery .

Data Contradiction Analysis

Example Issue : Conflicting reports on thermal stability (TGA 150°C vs. 180°C decomposition onset).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.